2-(4-溴苯基)-N-甲基乙酰胺

描述

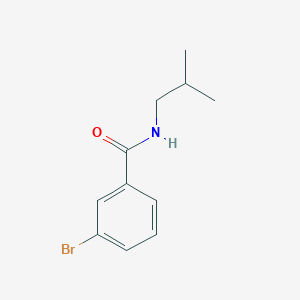

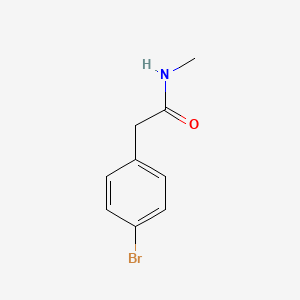

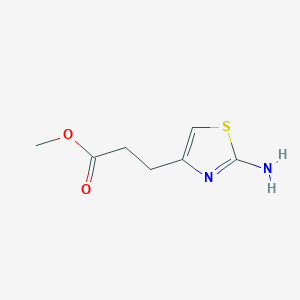

2-(4-bromophenyl)-N-methylacetamide, also known as 4-bromo-N-methylacetanilide, is an important organic compound used in a variety of scientific research applications. It is a structural analog of acetanilide, and is used in a wide range of studies, including drug development and materials science. This compound is used in a variety of laboratory experiments, and is known to have a number of biochemical and physiological effects.

科学研究应用

抗微生物药剂

2-(4-溴苯基)-N-甲基乙酰胺已被探索用于合成新的抗微生物药剂。Darwish等人(2014年)的研究表明其在创建含有磺胺基团的杂环化合物方面的用途,展示了作为抗微生物药剂的有希望的结果(Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

药理学药剂

Rani等人(2016年)的研究合成了2-(4-溴苯基)-N-甲基乙酰胺的衍生物,用于潜在的细胞毒性、抗炎、镇痛和退热药剂。这些化合物显示出与标准药物相当的活性(Rani, Pal, Hegde, & Hashim, 2016)。

抗癫痫药剂

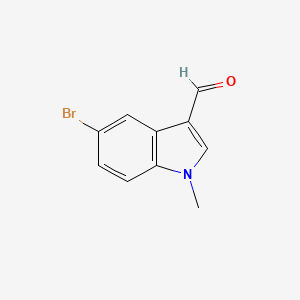

Severina等人(2020年)研究了(4,6-二甲基嘧啶-2-基)硫代-N-乙酰胺衍生物的合成,包括4-溴苯基乙酰胺,用于其抗癫痫特性。这些化合物在体内显示出中等的抗癫痫活性,其中4-溴苯基乙酰胺尤为有效(Severina, Skupa, Voloshchuk, & Georgiyants, 2020)。

抗糖尿病药剂

Nazir等人(2018年)报道了合成2-溴-N-苯基/芳基乙酰胺用于作为抗糖尿病药剂的测试。这些化合物,包括2-(4-溴苯基)-N-甲基乙酰胺衍生物,显示出有希望的α-葡萄糖苷酶抑制作用,表明其作为抗糖尿病药剂的潜力(Nazir et al., 2018)。

医学肿瘤放射防护

Yılmaz等人(2020年)研究了Mannich碱的放射防护特性,包括4-溴苯基衍生物,作为潜在的抗癌药物。该研究侧重于它们对光子和带电粒子的屏蔽特性,表明它们在医学肿瘤学和核医学中的有用性(Yılmaz, Kavaz, & Gul, 2020)。

晶体学研究

Xiao等人(2009年)进行了关于2-(4-溴苯基)-N-甲基乙酰胺的晶体学研究,为了解其分子结构和相互作用提供了见解。这项研究对于理解该化合物的物理性质是重要的(Xiao, Ouyang, Qin, Xie, & Yang, 2009)。

属性

IUPAC Name |

2-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMVJNUNZEZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357074 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7713-76-0 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)

![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)

![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)